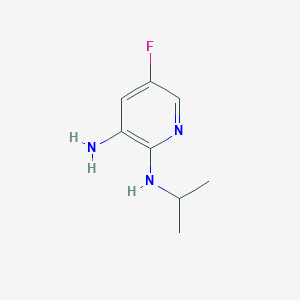
5-Fluoro-N2-isopropylpyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-N2-isopropylpyridine-2,3-diamine is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N2-isopropylpyridine-2,3-diamine typically involves the fluorination of pyridine derivatives followed by amination. One common method includes:
Fluorination: Starting with pyridine, a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom at the 5-position.
Amination: The fluorinated pyridine is then subjected to amination using reagents like ammonia or primary amines under conditions such as elevated temperatures and the presence of catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters like temperature, pressure, and reagent flow rates is common. Additionally, purification steps such as crystallization or chromatography are employed to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-N2-isopropylpyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiols, amines, under conditions like reflux or the presence of catalysts
Major Products
Oxidation: N-oxides
Reduction: Amines
Substitution: Thiolated or aminated pyridine derivatives
Wissenschaftliche Forschungsanwendungen
5-Fluoro-N2-isopropylpyridine-2,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Medicine: Explored for its potential in drug development, especially in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties due to the presence of fluorine.
Wirkmechanismus
The mechanism of action of 5-Fluoro-N2-isopropylpyridine-2,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoropyridine-2,3-diamine: Lacks the isopropyl group, which may affect its reactivity and binding properties.
N2-Isopropylpyridine-2,3-diamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-N2-isopropylpyridine-2,3-diamine: Chlorine substitution instead of fluorine, leading to different reactivity and stability.
Uniqueness
5-Fluoro-N2-isopropylpyridine-2,3-diamine is unique due to the presence of both the fluorine atom and the isopropyl group. This combination can enhance its chemical stability, reactivity, and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H12FN3 |
|---|---|
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
5-fluoro-2-N-propan-2-ylpyridine-2,3-diamine |
InChI |
InChI=1S/C8H12FN3/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
WMYLOZOJJFJENL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C(C=C(C=N1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)
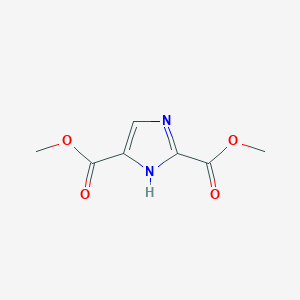
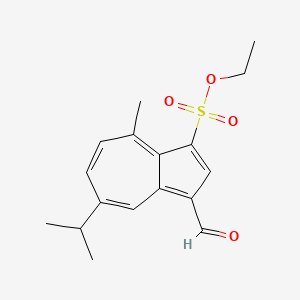
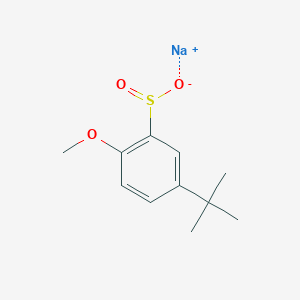


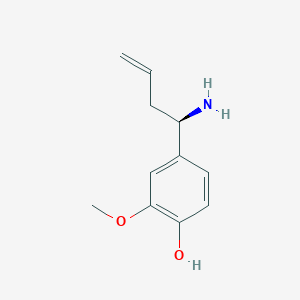
![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)


![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B12976361.png)
